molecular formula C27H23NO5 B11279999 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11279999
M. Wt: 441.5 g/mol
InChI Key: OPEHEJPQOFQXTJ-UHFFFAOYSA-N
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Description

The compound 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic molecule featuring a chromeno-oxazin core fused with a 1,3-benzodioxole moiety. This structure combines a bicyclic chromene system with an oxazin ring, substituted at the 3-position with a benzyl group, the 4-position with a methyl group, and the 9-position with a 1,3-benzodioxol-5-ylmethyl substituent. The benzodioxole group is notable for its electron-rich aromatic system, which often enhances binding interactions in pharmacological targets .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H23NO5/c1-17-20-8-10-23-22(26(20)33-27(29)21(17)11-18-5-3-2-4-6-18)14-28(15-30-23)13-19-7-9-24-25(12-19)32-16-31-24/h2-10,12H,11,13-16H2,1H3

InChI Key

OPEHEJPQOFQXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromeno-oxazin intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of Chromeno-Oxazin Intermediate: This step involves the cyclization of a suitable precursor, such as a hydroxybenzylamine derivative, under basic conditions to form the chromeno-oxazin ring system.

    Final Coupling Reaction: The benzodioxole and chromeno-oxazin intermediates are then coupled under catalytic conditions, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of enzymes such as tubulin, leading to cell cycle arrest and apoptosis . The benzodioxole and chromeno-oxazin moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The chromeno-oxazin scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Properties Reference
Target Compound Chromeno[8,7-e][1,3]oxazin-2-one 3-benzyl, 4-methyl, 9-(1,3-benzodioxol-5-ylmethyl) Expected enhanced lipophilicity and π-π stacking due to benzyl/benzodioxole groups
9-(3-Methoxybenzyl)-4-propyl-chromeno-oxazin-2-one Chromeno[8,7-e][1,3]oxazin-2-one 3-methoxybenzyl, 4-propyl Higher molecular weight (365.43 g/mol); methoxy group may improve solubility
9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-2-methyl-chromeno-oxazin-4-one (4d) Chromeno[8,7-e][1,3]oxazin-4-one 4-hydroxypentyl, 3-(4-methoxyphenyl), 2-methyl Hydroxyl group enhances polarity; moderate melting point (120–121°C)
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-thiazolidin-4-one (9e) Thiazolidin-4-one 1,3-benzodioxol-5-ylmethylene, 3-methoxyphenylmethylamino Antiproliferative activity; decomposition at 178–246°C
4-Amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone (13j) Thiazole 6-nitrobenzo[d][1,3]dioxol-5-yl, methylthio CDK9 inhibition; nitro group enhances electrophilicity

Research Findings and Activity Trends

  • Antimicrobial Activity: 1,3,4-Oxadiazole derivatives () with benzodioxole-like substituents (e.g., carbazole) showed potent antibacterial activity (MIC: 12.5–25 µg/mL).
  • Anticancer Potential: Thiazolidinone 9e () and chromeno-oxazin 4d () both exhibit antiproliferative effects, though their mechanisms differ. The former may target tubulin polymerization, while the latter’s hydroxylated side chain could modulate redox pathways .
  • Enzyme Inhibition : The nitrobenzodioxole-containing 13j () inhibits CDK9 (IC₅₀: <1 µM), highlighting the role of electron-withdrawing groups in kinase binding. The target compound’s methyl and benzyl groups may favor hydrophobic binding pockets in analogous targets .

Biological Activity

The compound 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H22ClNO5C_{27}H_{22}ClNO_5 with a molecular weight of approximately 475.92 g/mol. Its structure features a chromeno-oxazine core that is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC27H22ClNO5
Molecular Weight475.92 g/mol
CAS Number848869-07-8

Anticancer Activity

Research has indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. A study conducted on various benzodioxole derivatives highlighted their ability to inhibit cancer cell proliferation. The compound demonstrated notable cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 2.57 to 4.28 µg/mL, indicating potent activity against these cell lines .

Antidiabetic Potential

In vivo studies revealed the compound's potential as an antidiabetic agent. In a controlled experiment involving diabetic mice, administration of this compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL. This effect was attributed to the compound's ability to inhibit α-amylase activity, thus reducing carbohydrate absorption .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it possesses significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, warranting further exploration in the context of developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism and glucose absorption.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : The presence of benzodioxole moieties contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.

Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Sciences, researchers synthesized several derivatives of the target compound and evaluated their anticancer efficacy. The results showed that the most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic properties of the compound demonstrated its efficacy in lowering blood glucose levels in diabetic mice models. The findings support its potential as a therapeutic agent for managing diabetes .

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